molecular formula C7H4BrF3 B2461483 5-Bromo-1,3-difluoro-2-(fluoromethyl)benzene CAS No. 2244087-29-2

5-Bromo-1,3-difluoro-2-(fluoromethyl)benzene

Cat. No. B2461483
CAS RN: 2244087-29-2
M. Wt: 225.008
InChI Key: OZOCUBCAODEVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,3-difluoro-2-(fluoromethyl)benzene (5-Br-1,3-DF-2-FMB) is an organofluorine compound that has been used in a variety of scientific research applications. Its unique combination of properties, including its low volatility, low reactivity, and low toxicity, make it an attractive choice for researchers.

Scientific Research Applications

5-Br-1,3-DF-2-FMB has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a range of organofluorine compounds, including fluorinated steroids and fluorinated heterocycles. It has also been used as a catalyst in the synthesis of fluorinated polymers, and as a building block for the synthesis of fluorinated pharmaceuticals. Additionally, 5-Br-1,3-DF-2-FMB has been used as a model compound to study the properties of organofluorine compounds.

Mechanism of Action

The mechanism of action of 5-Br-1,3-DF-2-FMB is not fully understood. However, it is believed to act as a Lewis acid, which means it is able to form complexes with electron-rich molecules. This allows it to act as a catalyst in the synthesis of organofluorine compounds. Additionally, 5-Br-1,3-DF-2-FMB is believed to interact with the nucleophilic sites of molecules, allowing it to be used as a reagent in the synthesis of organofluorine compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-1,3-DF-2-FMB are not well understood. However, it is believed to have low toxicity and is not known to be mutagenic or carcinogenic. Additionally, it has been found to be non-irritating to the skin, eyes, and respiratory system.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-Br-1,3-DF-2-FMB in lab experiments are its low volatility, low reactivity, and low toxicity. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, it is not suitable for use in the synthesis of highly reactive compounds, and it is not suitable for use in the synthesis of compounds containing certain functional groups.

Future Directions

The future of 5-Br-1,3-DF-2-FMB research is promising. Potential future directions include the development of more efficient synthesis methods, the exploration of new applications in the synthesis of organofluorine compounds, and the investigation of its biochemical and physiological effects. Additionally, further research into its mechanism of action could lead to new insights into the properties of organofluorine compounds.

Synthesis Methods

5-Br-1,3-DF-2-FMB can be synthesized by a variety of methods, including the reaction of bromoacetylene and 1,3-difluoro-2-(fluoromethyl)benzene. This reaction is catalyzed by a palladium-based catalyst and yields a product with a high yield of up to 94%. Other methods of synthesis include the reaction of 1,3-difluoro-2-(fluoromethyl)benzene and bromotrifluoromethane, as well as the reaction of bromoacetylene and 1,3-difluoro-2-(fluoromethyl)benzene in the presence of a palladium-based catalyst.

properties

IUPAC Name

5-bromo-1,3-difluoro-2-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-4-1-6(10)5(3-9)7(11)2-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOCUBCAODEVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CF)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.